molecular formula C13H19NO4 B8526599 Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate

Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate

Cat. No.: B8526599
M. Wt: 253.29 g/mol
InChI Key: HCFXLWSPGIJRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methoxy group, and an ethoxy group attached to a phenyl ring, which is further connected to a propionate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-amino-3-(3-methoxy-4-ethoxy-phenyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 3-amino-3-(3-methoxy-4-ethoxy-phenyl)butyrate: Similar structure with a butyrate ester instead of a propionate ester.

    Ethyl 3-amino-3-(3-methoxy-4-ethoxy-phenyl)propionate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-amino-3-(3-methoxy-4-propoxy-phenyl)propionate: Similar structure with a propoxy group instead of an ethoxy group.

Uniqueness: Methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C13H19NO4/c1-4-18-11-6-5-9(7-12(11)16-2)10(14)8-13(15)17-3/h5-7,10H,4,8,14H2,1-3H3

InChI Key

HCFXLWSPGIJRSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)OC)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared following the method for preparing Intermediate 6 except that 3-amino-3-(3,4-dimethoxy-phenyl)propionic acid was substituted with 3-amino-3-(3-methoxy-4-ethoxy-phenyl)propionic acid. 1H NMR (CDCl3): δ 6.79-6.90 (m, 3H), 4.37 (q, 1H, J=5 Hz), 4.06 (q, 2H, J=5 Hz), 3.86 (s, 3H), 3.67 (s, 3H), 2.63 (d, 2H, J=5 Hz), 1.80 (s, 2H), 1.43 (t, 3H, J=5 Hz).
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